(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Asymmetric organocatalysis Ketone hydrosilylation Lewis base catalysis

(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, known commercially as (R)-tBu-iQuinox, is a chiral C1-symmetric bidentate N,N-ligand featuring an isoquinoline donor and a tert-butyl-substituted oxazoline ring. It belongs to the iQuinox (isoquinoline-oxazoline) ligand family and is employed as both an organocatalyst and a metal-coordinating ligand in enantioselective transformations.

Molecular Formula C16H18N2O
Molecular Weight 254.333
CAS No. 1402851-53-9
Cat. No. B2906992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
CAS1402851-53-9
Molecular FormulaC16H18N2O
Molecular Weight254.333
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32
InChIInChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m0/s1
InChIKeyYFSNGZCIVOUXHS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole (CAS 1402851-53-9): Chiral C1-Symmetric iQuinox Ligand for Asymmetric Catalysis Procurement


(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole, known commercially as (R)-tBu-iQuinox, is a chiral C1-symmetric bidentate N,N-ligand featuring an isoquinoline donor and a tert-butyl-substituted oxazoline ring [1]. It belongs to the iQuinox (isoquinoline-oxazoline) ligand family and is employed as both an organocatalyst and a metal-coordinating ligand in enantioselective transformations. Key physicochemical identifiers include molecular formula C₁₆H₁₈N₂O, molecular weight 254.33 g/mol, and the SMILES notation CC(C)(C)[C@@H]1COC(C2=NC=CC3=C2C=CC=C3)=N1 . Commercially available from multiple vendors at ≥97% chemical purity and up to 99% enantiomeric excess (ee) , this compound serves as a versatile chiral controller in both academic research and industrial process development.

Why Generic Oxazoline Ligand Substitution Fails: Structural and Electronic Differentiation of the iQuinox Scaffold


C1-symmetric heteroaryl-oxazoline ligands cannot be treated as interchangeable commodities. The nature of the N-heteroaryl donor—whether pyridine, quinoline, or isoquinoline—dictates the chelate ring size, metal-binding geometry, and electronic environment at the catalytic center [1]. The isoquinoline moiety in (R)-tBu-iQuinox provides an extended π-system and distinct steric profile compared to the pyridyl-oxazoline (PyOx) and quinolinyl-oxazoline (Quinox) counterparts. This structural divergence directly translates into measurable differences in enantioselectivity, product chemoselectivity, and catalyst turnover across multiple reaction platforms [2]. The evidence below quantitatively demonstrates that substituting iQuinox with a generic oxazoline ligand would forfeit performance gains that have been empirically validated in specific catalytic applications.

Quantitative Differentiation Evidence: (R)-tBu-iQuinox vs. Closest Analog Comparators


Organocatalytic Ketone Hydrosilylation: iQuinox-tBu Outperforms Entire Pyridyl-Oxazoline Family with 94% ee

In a systematic study of Lewis basic 2-pyridyl oxazolines as organocatalysts for the enantioselective reduction of prochiral aromatic ketones with trichlorosilane, the 1-isoquinolyl oxazoline (derived from mandelic acid) was explicitly identified as 'the most efficient catalyst of the series,' delivering up to 94% enantiomeric excess [1]. The comparator pyridyl-oxazoline catalysts within the same study exhibited lower enantioselectivities across the substrate panel, establishing the isoquinoline scaffold as the superior N-donor for this transformation.

Asymmetric organocatalysis Ketone hydrosilylation Lewis base catalysis

Organocatalytic Ketimine Hydrosilylation: iQuinox-tBu Delivers 89% ee vs. Pyridyl-Oxazoline Series

In the same systematic catalyst screen reported by Malkov et al., the 1-isoquinolyl oxazoline also proved to be the most effective catalyst for the enantioselective hydrosilylation of prochiral aromatic ketimines, achieving up to 89% ee [1]. Again, this performance surpassed all pyridyl-oxazoline congeners tested within the same study, demonstrating the breadth of the isoquinoline advantage across both carbonyl and imine substrate classes.

Ketimine reduction Asymmetric organocatalysis Chiral amine synthesis

Electrochemical CO₂ Reduction: Re(iQuinox) Complex Uniquely Generates Methane vs. Pyridine-Oxazoline Re Catalysts That Produce Only CO

Nganga et al. (2021) reported that the rhenium tricarbonyl complex bearing the 2-(isoquinolin-1-yl)-4,5-dihydrooxazole ligand, Re(quin-1-oxa)(CO)₃Cl, catalyzes the electrochemical reduction of CO₂ to methane—representing the first example of a rhenium(I) catalyst capable of this 8e⁻/8H⁺ transformation [1]. Under controlled-potential electrolysis at −2.5 V vs. Fc⁺/⁰ in the presence of 2,2,2-trifluoroethanol, methane was produced with turnover numbers (TONs) ranging from 1.3 to 1.8. Isotope labeling with ¹³CO₂ confirmed methane originates from CO₂. In contrast, the earlier-reported Re(pyridine-oxazoline)(CO)₃Cl complexes (Nganga et al., 2017) were shown to reduce CO₂ exclusively to CO, with no methane detected [2]. The authors attribute the enhanced reactivity to delocalization of electron density on the isoquinoline moiety upon reduction, which stabilizes key carbonyl intermediates.

CO₂ electroreduction Rhenium catalysis Methane generation

Extended π-System Advantage: Isoquinoline vs. Quinoline in Oxazoline Ligand Architecture

The isoquinoline moiety in (R)-tBu-iQuinox positions the nitrogen donor at the 2-position of the naphthalene-like framework, creating a distinct chelate bite angle and electronic profile compared to the quinolinyl-oxazoline (Quinox) series, where the nitrogen resides at the 1-position of the quinoline ring [1]. This constitutional isomerism results in measurably different π-stacking capabilities with aromatic substrates. In QUINOX-catalyzed asymmetric allylation of aldehydes, arene–arene interactions between the catalyst and substrate were identified as critical determinants of enantioselectivity, with computational studies confirming that the specific geometry of the isoquinoline N-oxide scaffold governs the stereochemical outcome [2]. While direct quantitative comparison between iQuinox and Quinox in identical reactions remains limited, the structural distinction provides a rational basis for differential catalytic performance in transformations where substrate–catalyst π-interactions are operative.

Ligand design π-stacking interactions Chiral induction

Commercial Enantiopurity Benchmark: (R)-tBu-iQuinox Available at 99% ee vs. Lower-Grade Analogs

(R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is commercially supplied at ≥97% chemical purity with 99% enantiomeric excess (ee) by multiple established vendors, including Bidepharm, CymitQuimica, VWR (via Fluorochem), and Beyotime . Batch-specific quality control documentation (NMR, HPLC, GC) is routinely provided . This level of stereochemical integrity exceeds the typical commercial specifications of many generic oxazoline ligands, which are often available only at 95% ee or as racemic mixtures, and is critical for applications where the stereochemical outcome is exquisitely sensitive to ligand enantiopurity.

Chiral ligand procurement Enantiomeric excess Quality control

Prioritized Application Scenarios for (R)-tBu-iQuinox Based on Quantitative Differentiation Evidence


Enantioselective Organocatalytic Ketone and Ketimine Reduction with Trichlorosilane

This scenario directly leverages the proven superiority of the 1-isoquinolyl oxazoline scaffold over the pyridyl-oxazoline family in Lewis base-catalyzed hydrosilylation. As demonstrated by Malkov et al. (2012), (R)-tBu-iQuinox delivers up to 94% ee for ketones and 89% ee for ketimines using inexpensive trichlorosilane as the stoichiometric reductant [1]. Research groups developing asymmetric reductive methodologies for chiral alcohol and amine synthesis should procure this specific ligand when maximal enantioselectivity is required, particularly for aromatic substrates. The reported performance establishes a benchmark within this catalyst class that pyridyl-oxazoline congeners cannot match.

Molecular Electrocatalyst Development for CO₂ Valorization to Methane

Based on the findings of Nganga et al. (2021), the 2-(isoquinolin-1-yl)-4,5-dihydrooxazole ligand coordinated to rhenium(I) constitutes the first molecular rhenium system capable of reducing CO₂ to methane [1]. This application scenario is unique to the isoquinoline-oxazoline scaffold; pyridine-oxazoline analogs (Nganga et al., 2017) are restricted to CO production [2]. Researchers in renewable fuel catalysis and carbon capture utilization should prioritize this ligand for constructing Re(I) complexes when targeting the challenging 8e⁻/8H⁺ reduction pathway. The TON range of 1.3–1.8, while modest, represents proof-of-concept data that can guide further catalyst optimization.

Transition Metal-Catalyzed Asymmetric C–C Bond Formation Requiring C1-Symmetric Ligand Geometry

The C1-symmetric architecture of (R)-tBu-iQuinox—featuring one isoquinoline and one oxazoline nitrogen donor—fills a distinct niche between C2-symmetric bisoxazoline (BOX) ligands and pyridyl-oxazoline systems [1]. This ligand geometry is particularly relevant for transformations where C2-symmetry imposes steric constraints that limit substrate scope. The commercially available 99% ee specification ensures that the ligand's stereochemical integrity supports reproducible asymmetric induction in Pd-catalyzed additions to nitrostyrenes, as demonstrated with the broader multifunctional isoquinoline-oxazoline (MIQOX) ligand family [2].

Chiral Ligand Screening Libraries for High-Throughput Asymmetric Reaction Discovery

Given its commercial availability at high enantiopurity (99% ee) from multiple global vendors with batch-specific QC documentation (NMR, HPLC, GC) [1], (R)-tBu-iQuinox is an ideal candidate for inclusion in chiral ligand screening arrays. Its structural distinctiveness from both Quinox (quinoline-oxazoline) and PyOx (pyridine-oxazoline) ligands ensures that screening collections capture the full diversity of N-heteroaryl donor electronic profiles, increasing the probability of identifying lead catalysts for novel asymmetric transformations [2].

Quote Request

Request a Quote for (R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.